O-Desetheyl Candesartan Ethyl Ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
O-Desetheyl Candesartan Ethyl Ester is a metabolite of Candesartan, an angiotensin II receptor antagonist used primarily for the treatment of hypertension and heart failure. The compound has the molecular formula C24H20N6O3 and a molecular weight of 440.46 g/mol . It is characterized by its structure, which includes a benzimidazole ring and a biphenyl-tetrazole moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of O-Desetheyl Candesartan Ethyl Ester typically involves the de-ethylation of Candesartan Cilexetil. This process can be achieved through various chemical reactions, including hydrolysis and subsequent esterification. The reaction conditions often involve the use of strong acids or bases to facilitate the de-ethylation process .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale hydrolysis of Candesartan Cilexetil followed by purification steps such as crystallization and chromatography to obtain the desired compound in high purity .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the benzimidazole ring.
Reduction: The compound can be reduced under specific conditions, although this is less common.
Substitution: The biphenyl-tetrazole moiety allows for various substitution reactions, particularly electrophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like halogens and nitrating agents are commonly used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the biphenyl-tetrazole moiety .
Aplicaciones Científicas De Investigación
O-Desetheyl Candesartan Ethyl Ester has several scientific research applications:
Mecanismo De Acción
O-Desetheyl Candesartan Ethyl Ester exerts its effects by selectively blocking the binding of angiotensin II to the angiotensin II type 1 (AT1) receptor in various tissues, including vascular smooth muscle and the adrenal glands. This inhibition prevents the vasoconstrictive and aldosterone-secreting effects of angiotensin II, leading to a decrease in blood pressure .
Comparación Con Compuestos Similares
Candesartan Cilexetil: The prodrug form of Candesartan, which is converted to Candesartan in the body.
Candesartan: The active form that directly interacts with the AT1 receptor.
Other Angiotensin II Receptor Antagonists: Such as Losartan, Valsartan, and Irbesartan.
Uniqueness: O-Desetheyl Candesartan Ethyl Ester is unique due to its specific metabolic pathway and its role as a metabolite of Candesartan. Unlike other angiotensin II receptor antagonists, it provides insights into the metabolic fate of Candesartan and its pharmacokinetic properties .
Actividad Biológica
O-Desetheyl Candesartan Ethyl Ester (CAS No. 1225044-20-1) is a notable impurity in the synthesis of Candesartan Cilexetil, an angiotensin II receptor antagonist used primarily for the treatment of hypertension. Understanding the biological activity of this compound is crucial for assessing its pharmacological relevance and potential therapeutic applications.
- Molecular Formula : C24H20N6O3
- Molecular Weight : 440.45 g/mol
- Synonyms : Ethyl 3-((2'-(2H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylate
This compound functions primarily as a selective antagonist of the angiotensin II type 1 receptor (AT1). This receptor plays a significant role in regulating blood pressure and fluid balance by mediating the effects of angiotensin II, a potent vasoconstrictor. The antagonism of AT1 receptors leads to vasodilation and decreased blood pressure, which is beneficial in treating conditions like hypertension and heart failure.
Pharmacological Effects
- Antihypertensive Activity : this compound exhibits potent antihypertensive effects similar to those of its parent compound, Candesartan. Studies have shown that it effectively reduces blood pressure by blocking the vasoconstrictive action of angiotensin II .
- Cardiovascular Benefits : Beyond lowering blood pressure, this compound may also improve cardiac function in patients with left ventricular hypertrophy and heart failure, as observed in related studies on Candesartan .
- Renal Protection : The compound's action on AT1 receptors may confer protective effects on renal function, particularly in diabetic nephropathy models, where angiotensin II contributes to kidney damage .
Pharmacokinetics
Research indicates that the pharmacokinetic profile of this compound is comparable to that of other angiotensin receptor antagonists. Key pharmacokinetic parameters include:
Parameter | Value |
---|---|
Maximum Concentration (Cmax) | 62.231 ng/mL (test formulation) |
Area Under Curve (AUC0-t) | 871.3 h*ng/mL (test formulation) |
Time to Peak Concentration (Tmax) | 4.68 hours (test formulation) |
These values suggest effective absorption and bioavailability, critical for its therapeutic efficacy .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Bioequivalence Study : A randomized study involving healthy volunteers demonstrated that formulations containing O-Desetheyl Candesartan showed similar pharmacokinetic profiles to standard treatments, affirming its relevance in clinical settings .
- Comparative Efficacy : In comparative studies, O-Desetheyl Candesartan was shown to have comparable efficacy to other antihypertensive agents, highlighting its potential as an alternative treatment option .
- Safety Profile : No serious adverse events were reported in trials involving this compound, indicating a favorable safety profile consistent with established antihypertensive therapies .
Propiedades
IUPAC Name |
ethyl 2-oxo-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1H-benzimidazole-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N6O3/c1-2-33-23(31)19-8-5-9-20-21(19)30(24(32)25-20)14-15-10-12-16(13-11-15)17-6-3-4-7-18(17)22-26-28-29-27-22/h3-13H,2,14H2,1H3,(H,25,32)(H,26,27,28,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRXGTWISDGSVJJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2C(=CC=C1)NC(=O)N2CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N6O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.